molecular formula C19H20F2N2O3S B2498903 2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1027840-24-9

2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2498903
CAS RN: 1027840-24-9
M. Wt: 394.44
InChI Key: OXHZTGVUBDSXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals known for their intricate synthesis methods and multifaceted applications in various fields of chemistry and medicine. While specific details on this compound are limited, related research provides insights into similar compounds, showcasing the importance of such molecules in scientific advancements.

Synthesis Analysis

Synthesis of related tetrahydroisoquinoline derivatives involves complex reactions, such as cycloaddition, to yield products with significant structural diversity. For instance, the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives via tandem [4+2] cycloaddition demonstrates the intricate processes involved in producing similar complex molecules (Grudova et al., 2020).

Molecular Structure Analysis

The molecular structure and interactions of related compounds have been elucidated using X-ray characterization and computational analysis, revealing the significance of F⋯O interactions in the solid state. This analysis contributes to understanding the 3D arrangement and potential reactivity of such compounds (Grudova et al., 2020).

Chemical Reactions and Properties

Reactions involving tetrahydroisoquinoline derivatives can lead to the formation of products with unique chemical properties, such as selective inhibition of human carbonic anhydrase isozymes, showcasing the chemical reactivity and potential biological applications of these molecules (Dudutienė et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds under different conditions. Although specific data on the compound are not provided, studies on similar molecules highlight the role of structural features in determining physical properties.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for comprehensively understanding a compound's usefulness in scientific research and applications. Research on related molecules, such as the synthesis and characterization of tetrahydroisoquinoline derivatives, provides insight into the methodologies for exploring these properties (Ponzo & Kaufman, 1995).

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques and Molecular Interactions

Research has been conducted on the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, which involve interactions relevant to the chemical family of the specified compound. These studies highlight the importance of halogen bonds in the solid state, forming self-assembled structures and 1D supramolecular chains, which have been analyzed using DFT calculations and various computational tools (Grudova et al., 2020).

Molecular Docking and Anticancer Activity

Another area of research includes the synthesis of trifluoromethylquinoline derivatives containing benzenesulfonamide moieties, evaluated for their in vitro anticancer activity against various cancer cell lines. Molecular docking studies suggest mechanisms for their cytotoxic activity, highlighting the compound's potential as an anticancer agent (Al-Dosari et al., 2013).

Pharmacological Evaluations and Potential Applications

Carbonic Anhydrase Inhibition

The compound and its derivatives have been examined for their inhibitory action on human carbonic anhydrases, demonstrating significant potency. These studies aim to improve selectivity toward druggable isoforms through the introduction of hydrophobic or hydrophilic functionalities, revealing the compound's role in potential therapeutic applications (Bruno et al., 2017).

Evaluation for Treating Idiopathic Pulmonary Fibrosis

Some studies claim the use of closely related compounds for the treatment of idiopathic pulmonary fibrosis, supported by in vitro data. These findings suggest the compound's relevance in pulmonary research and potential therapeutic applications (Norman, 2014).

properties

IUPAC Name

2,4-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-5-7-15(11-17(13)23)22-27(25,26)18-8-6-14(20)10-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHZTGVUBDSXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.